molecular formula C6H8ClN3 B124061 1-(Cyanomethyl)-3-methylimidazolium chloride CAS No. 154312-63-7

1-(Cyanomethyl)-3-methylimidazolium chloride

Cat. No.: B124061
CAS No.: 154312-63-7
M. Wt: 157.6 g/mol
InChI Key: WBDDQUDDZPKVRV-UHFFFAOYSA-M
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Description

1-(Cyanomethyl)-3-methylimidazolium chloride is a chemical compound belonging to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cyanomethyl group attached to the imidazole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyanomethyl)-3-methylimidazolium chloride typically involves the reaction of 3-methylimidazole with cyanomethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-methylimidazole+cyanomethyl chloride1-(Cyanomethyl)-3-methylimidazolium chloride\text{3-methylimidazole} + \text{cyanomethyl chloride} \rightarrow \text{this compound} 3-methylimidazole+cyanomethyl chloride→1-(Cyanomethyl)-3-methylimidazolium chloride

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reactants, controlled temperature, and pressure conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyanomethyl)-3-methylimidazolium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, resulting in the formation of different oxidation states.

    Cyclization Reactions: The imidazole ring can participate in cyclization reactions, forming complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed: The major products formed from these reactions include substituted imidazolium salts, oxidized or reduced derivatives, and various heterocyclic compounds.

Scientific Research Applications

1-(Cyanomethyl)-3-methylimidazolium chloride has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the synthesis of advanced materials, including ionic liquids and functional polymers.

Mechanism of Action

The mechanism of action of 1-(Cyanomethyl)-3-methylimidazolium chloride involves its interaction with molecular targets through its functional groups. The cyanomethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The imidazole ring can interact with metal ions and other molecules, influencing catalytic and binding properties.

Comparison with Similar Compounds

    1-(Cyanomethyl)pyridinium chloride: Similar in structure but with a pyridine ring instead of an imidazole ring.

    1-(Cyanomethyl)isoquinolinium chloride: Contains an isoquinoline ring, offering different chemical properties.

    1-(Cyanomethyl)benzimidazolium chloride: Features a benzimidazole ring, providing unique reactivity.

Uniqueness: 1-(Cyanomethyl)-3-methylimidazolium chloride is unique due to its imidazole ring, which imparts specific chemical and biological properties

Properties

IUPAC Name

2-(3-methylimidazol-3-ium-1-yl)acetonitrile;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N3.ClH/c1-8-4-5-9(6-8)3-2-7;/h4-6H,3H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDDQUDDZPKVRV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)CC#N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385962
Record name 1-(CYANOMETHYL)-3-METHYLIMIDAZOLIUM CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154312-63-7
Record name 1-(CYANOMETHYL)-3-METHYLIMIDAZOLIUM CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Cyanomethyl)-3-methylimidazolium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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